Trehalose 6-phosphate dipotassium salt
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Overview
Description
Trehalose 6-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of trehalose, a non-reducing disaccharide found in various organisms including plants, fungi, and bacteria . Trehalose 6-phosphate serves as an intermediate in the biosynthesis of trehalose and plays a crucial role in regulating sugar metabolism and promoting growth in plants .
Mechanism of Action
Target of Action:
T6P primarily interacts with enzymes involved in sugar metabolism. Specifically, it serves as a feedback inhibitor of sucrose synthesis and an activator of sucrose breakdown enzymes . By orchestrating the balance between sucrose synthesis and utilization, T6P plays a pivotal role in responding to changing environmental conditions .
Mode of Action:
The synthesis of T6P occurs via a two-step pathway involving trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB) . In the first reaction, glucose 6-phosphate and UDP-glucose are converted into trehalose 6-phosphate by OtsA. T6P then regulates sugar metabolism by blocking the action of sucrose nonfermenting-1-related protein kinase 1 (SnRK1) , affecting energy and carbon metabolism .
Biochemical Pathways:
T6P impacts several pathways:
- Carbon Partitioning : By regulating SnRK1, T6P affects central carbon metabolism, influencing plant growth in response to environmental stimuli .
Pharmacokinetics:
T6P is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose. Its role as a precursor for trehalose synthesis highlights its importance in cellular processes .
Result of Action:
Molecularly, T6P contributes to maintaining cellular homeostasis under stress conditions. It acts as an osmoprotectant , chemical chaperone , and free radical scavenger . Additionally, T6P influences virulence in bacteria and fungi .
Action Environment:
Environmental factors significantly impact T6P’s efficacy and stability. These include temperature, osmotic stress, UV radiation, and exposure to heavy metal ions or pathogens .
Biochemical Analysis
Biochemical Properties
Trehalose 6-phosphate dipotassium salt interacts with several enzymes, proteins, and other biomolecules. It is synthesized by the enzyme trehalose-6-phosphate synthase (TPS), which uses glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose as substrates . The product of this reaction, trehalose-6-phosphate, is then converted to trehalose by the enzyme trehalose-6-phosphate phosphatase (TPP) .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It regulates sugar metabolism in plants like Arabidopsis and promotes their growth . It also plays a role in maintaining cellular homeostasis under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. Trehalose 6-phosphate (T6P) blocks the action of sucrose nonfermenting-1-related protein kinase 1, which affects the energy and carbon metabolism . It also serves as a precursor for the synthesis of trehalose .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been used as a standard to measure T6P concentrations in potato tubers . It has also been used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assay for measurement of T6P in plants .
Metabolic Pathways
This compound is involved in the trehalose metabolic pathway. It is produced by the enzyme trehalose-6-phosphate synthase (TPS) using glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . It is then transformed to trehalose by trehalose-6-phosphate phosphatase (TPP) .
Subcellular Localization
The subcellular localization of this compound is predominantly in the cytoplasm This localization is crucial for its activity and function
Preparation Methods
Trehalose 6-phosphate dipotassium salt is synthesized from glucose-6-phosphate and uridine 5-diphospho-glucose through the catalytic action of trehalose-6-phosphate synthase . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar biochemical pathways to achieve large-scale synthesis .
Chemical Reactions Analysis
Trehalose 6-phosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms.
Substitution: Involves the replacement of one functional group with another, typically under specific conditions and using reagents like halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trehalose 6-phosphate dipotassium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Trehalose 6-phosphate dipotassium salt can be compared with other similar compounds such as:
- Sucrose 6′-monophosphate dipotassium salt
- D-Fructose 6-phosphate disodium salt hydrate
- D-Glucose 6-phosphate disodium salt hydrate
These compounds share similarities in their roles in sugar metabolism and their use as biochemical standards. this compound is unique in its specific regulatory functions and its role in promoting plant growth .
Properties
CAS No. |
136632-28-5 |
---|---|
Molecular Formula |
C12H21K2O14P |
Molecular Weight |
498.46 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |
InChI Key |
YKCUKYNZTFYPHM-PVXXTIHASA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt |
Origin of Product |
United States |
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